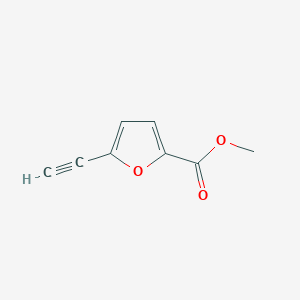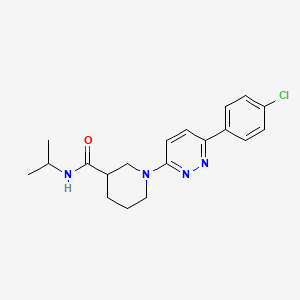
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring and a piperidine ring . Pyridazinones are a class of compounds that have been shown to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridazinone ring, in particular, is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, pyridazinone derivatives can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridazinones are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
The chemical compound under discussion has close relatives studied for their potential in synthesizing new chemical entities. For instance, novel pyridine and fused pyridine derivatives have been explored for their antimicrobial and antioxidant activities. These compounds, synthesized from related pyridine carbonitriles, have shown moderate to good binding energies towards specific target proteins in molecular docking screenings, indicating potential biological activity (Flefel et al., 2018).
Antimicrobial and Antifungal Applications
Another study focused on the synthesis of new imidazo and pyrimido thieno[2,3-c]pyridazines, starting from compounds structurally similar to the one . These compounds were evaluated for their antibacterial activities, suggesting the potential of such chemical structures in developing new antimicrobial agents (El-Dean et al., 2008).
Inhibition of Interleukin-1β Converting Enzyme
Research on 3-chloro-4-carboxamido-6-arylpyridazines, similar in structure to the compound , revealed their role as novel classes of interleukin-1β converting enzyme (ICE) inhibitors. These agents offer insights into the design of non-peptide inhibitors with potential therapeutic applications in treating conditions involving interleukin-1β (Dolle et al., 1997).
Synthesis of Novel Pyrimido[4,5-c]pyridazine Derivatives
Further studies have led to the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, stemming from reactions of structurally related pyridazine compounds. These efforts underscore the versatility of pyridazine derivatives in generating compounds with potential biological activities (Abdel Moneam, 2004).
Antitumor and Antimicrobial Properties
The compound's analogs have been synthesized and tested for various activities, including antitumor and antimicrobial effects. For example, a study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating not only their utility in dyeing polyester fibers but also their potential for antimicrobial and antitumor applications (Khalifa et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine compounds have been shown to exhibit diverse pharmacological activities . They are highly reactive towards displacements by nucleophilic species .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a wide range of physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess diverse biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Eigenschaften
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-13(2)21-19(25)15-4-3-11-24(12-15)18-10-9-17(22-23-18)14-5-7-16(20)8-6-14/h5-10,13,15H,3-4,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYQRAHPIKEUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)
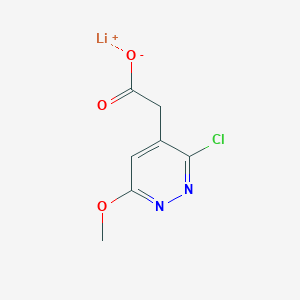
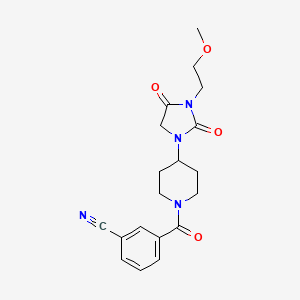
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
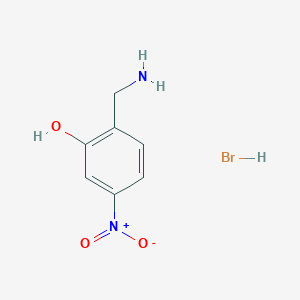
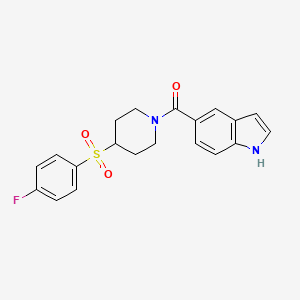
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[2-[(2,6-dichlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetate](/img/structure/B2779459.png)

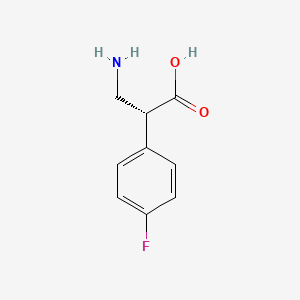
![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)
